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Get Quote

Furosemide and Its Known Impurities

The following table summarizes Furosemide and some of its key impurities as listed in pharmacopeias and

commercial catalogs.

Name Chemical Structure / Description
CAS
Number

Remarks / Relation to
Furosemide

Furosemide
(API)

5-(Aminosulfonyl)-4-chloro-2-[(2-

furanylmethyl)amino]benzoic acid [1]

54-31-9

[2]

Loop diuretic drug substance

[2] [1]

Impurity A
(EP)

2-Chloro-4-[(furan-2-ylmethyl)amino]-5-

sulfamoylbenzoic Acid [2]

4818-59-

1 [2]

EP Reference Standard; also

known as Furosemide
Freebase [2] [3]

Impurity B 2,4-Dichloro-5-sulfamoylbenzoic Acid [2] 2736-23-
4 [2]

Process intermediate and
potential impurity [1]

Impurity C 2-Amino-4-chloro-5-sulfamoylbenzoic
Acid [2] (also called 4-Chloro-5-

sulfamoylanthranilic Acid [2])

3086-91-
7 [2]

Process intermediate and
degradation product (FUR-B)

[1] [4]
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Name Chemical Structure / Description
CAS
Number

Remarks / Relation to
Furosemide

Impurity D 4-Deschloro-4-(2-furanylmethyl)amino

Furosemide [2]

5046-19-

5 [2]

Process-related impurity [2]

Impurity G 2,4-bis((furan-2-ylmethyl)amino)benzene

sulfonamide [1]

Not

specified

A newly characterized

process-related impurity
formed due to disubstitution

and decarboxylation [1]

Analytical Methodologies for Impurity Profiling

Robust analytical methods are critical for separating and quantifying impurities. Here are two validated

High-Performance Liquid Chromatography (HPLC) approaches:

Method for Multiple Impurities (including a novel impurity G) [1]:

Objective: Separate and quantify six known impurities (A-F) and a newly discovered process-
related impurity G.

Separation: Achieved using a Phenomenex Luna C18 column.
Mobile Phase: A gradient mixture of 20mM potassium dihydrogen phosphate buffer and

acetonitrile.
Detection: UV detection at 272 nm.

Key Finding: The method successfully separated impurity G, which eluted at a relative
retention time (RRT) of 1.29 compared to Furosemide.

Method for Pediatric Formulation Stability [4]:

Objective: Simultaneously quantify Furosemide (FUR), its main degradation product

Furosemide Related Compound B (FUR-B/Impurity C), and preservatives.
Separation: Achieved using a Symmetry C18 column.

Mobile Phase: An isocratic mixture of 0.1% acetic acid in water and acetonitrile (60:40, v/v).
Detection: UV detection at 272 nm, chosen for optimal sensitivity for the low-concentration

degradation product FUR-B.

The process of identifying and characterizing an unknown impurity, as demonstrated for Furosemide

Impurity G, follows a systematic workflow [5] [1]:
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Key Implications for Drug Development

Process Optimization: Identifying the structure and formation pathway of impurities directly enables
the optimization of synthesis parameters (e.g., reaction time, temperature, reagent ratios) to minimize

their generation [1].
Quality Control & Regulatory Compliance: Developing and validating stability-indicating methods

is mandatory under ICH guidelines. These methods ensure the ongoing safety and efficacy of the
drug product throughout its shelf life [5] [6].

Safety Assessment: Predicting the toxicological properties of new impurities using in silico tools (like
ProTox-II) is a crucial step in risk assessment, especially when impurities are detected above the ICH

identification threshold [1].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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